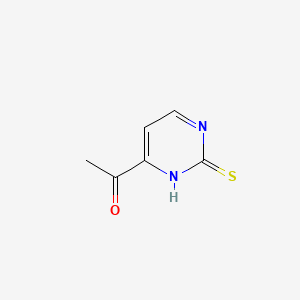
Acetylpyrimidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylpyrimidinethione is a heterocyclic compound that contains a pyrimidine ring with an acetyl group and a thione group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetylpyrimidinethione typically involves the reaction of pyrimidine derivatives with acetylating agents and sulfur sources. One common method is the reaction of 2-aminopyrimidine with acetic anhydride and elemental sulfur under reflux conditions. This reaction yields this compound as the main product . Another method involves the use of thiourea as a sulfur source, where 2-aminopyrimidine reacts with acetic anhydride and thiourea in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the molar ratio of reactants. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Acetylpyrimidinethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The acetyl group can be reduced to an alcohol or removed entirely.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Alcohol derivatives or deacetylated products.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Acetylpyrimidinethione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes
Mecanismo De Acción
The mechanism of action of acetylpyrimidinethione involves its interaction with specific molecular targets and pathways. The thione group can interact with metal ions and enzymes, potentially inhibiting their activity. The acetyl group can undergo hydrolysis, releasing acetic acid, which may contribute to the compound’s biological effects. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidinethione: Lacks the acetyl group but has similar thione functionality.
Acetylpyrimidine: Lacks the thione group but has similar acetyl functionality.
Thienopyrimidine: Contains a fused thiophene ring with a pyrimidine ring
Uniqueness
Acetylpyrimidinethione is unique due to the presence of both acetyl and thione groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C6H6N2OS |
|---|---|
Peso molecular |
154.19 g/mol |
Nombre IUPAC |
1-(2-sulfanylidene-1H-pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C6H6N2OS/c1-4(9)5-2-3-7-6(10)8-5/h2-3H,1H3,(H,7,8,10) |
Clave InChI |
AEYPYFMQLZMLGX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=NC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


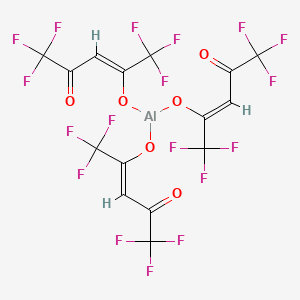
![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)


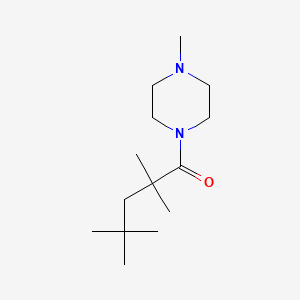
![2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)
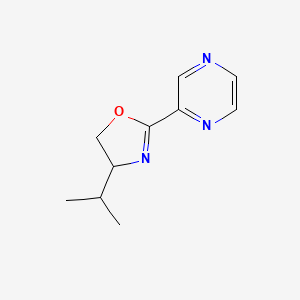

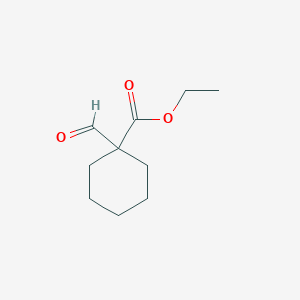
![3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)](/img/structure/B13830346.png)
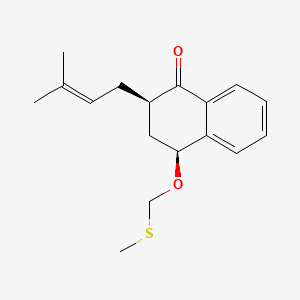

![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)

